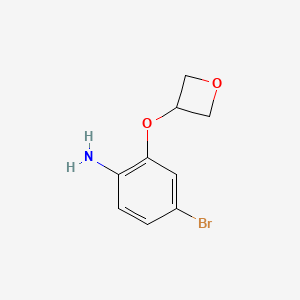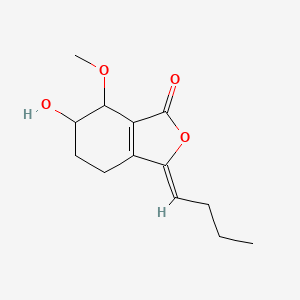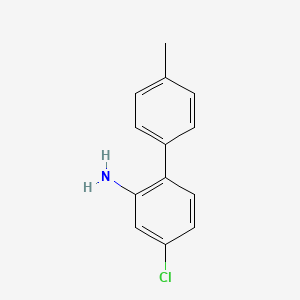
5-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-4-methyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 4th position on the chromen-2-one scaffold. Chromen-2-one derivatives are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored due to its simplicity and efficiency. The reaction typically requires a homogeneous acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid, or a heterogeneous catalyst like zeolite or Nafion resin .
Industrial Production Methods
In industrial settings, the production of this compound often employs green and sustainable protocols. Mechanochemical methods, such as high-speed ball milling, are used to avoid harsh reaction conditions and reduce waste. These methods involve the acid-catalyzed Pechmann condensation under solvent-free conditions, which is both rapid and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-methoxy-4-methyl-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in mechanistic studies of organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes
Wirkmechanismus
The mechanism of action of 5-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its anticancer effects may be mediated through the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2H-chromen-2-one: Lacks the methoxy group at the 5th position.
5-methoxy-2H-chromen-2-one: Lacks the methyl group at the 4th position.
7-amino-4-methyl-2H-chromen-2-one: Contains an amino group at the 7th position instead of a methoxy group
Uniqueness
5-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by modulating its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
5-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-6-10(12)14-9-5-3-4-8(13-2)11(7)9/h3-6H,1-2H3 |
InChI-Schlüssel |
NKJPXVBWROWYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


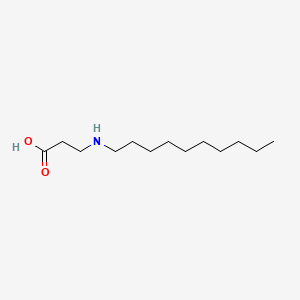
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
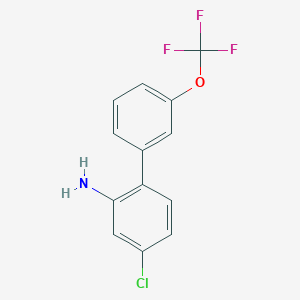
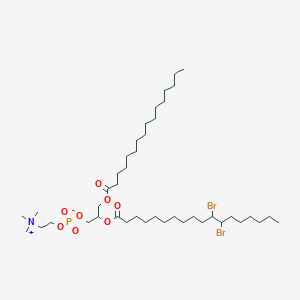
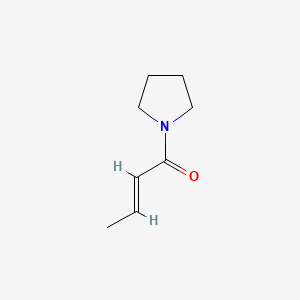
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
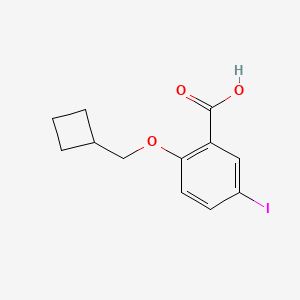
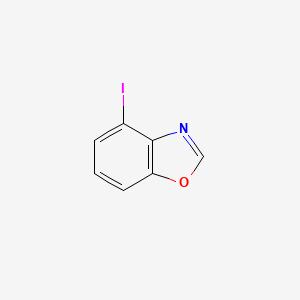
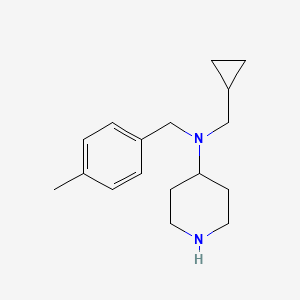
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
